molecular formula C17H17ClFN3O3S B2653429 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea CAS No. 1202990-83-7

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2653429
CAS No.: 1202990-83-7
M. Wt: 397.85
InChI Key: MOLYRGKEMRZMKD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorinated phenyl ring, a fluorobenzyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:

    Preparation of 4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenylamine: This intermediate can be synthesized by reacting 4-chloroaniline with a suitable isothiazolidine-1,1-dioxide derivative under controlled conditions.

    Formation of the Urea Derivative: The intermediate is then reacted with 4-fluorobenzyl isocyanate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-3-(4-fluorobenzyl)urea: Lacks the isothiazolidine-1,1-dioxide moiety.

    1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-phenylurea: Lacks the fluorobenzyl group.

Uniqueness: 1-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorobenzyl)urea is unique due to the presence of both the isothiazolidine-1,1-dioxide moiety and the fluorobenzyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O3S/c18-15-7-6-14(10-16(15)22-8-1-9-26(22,24)25)21-17(23)20-11-12-2-4-13(19)5-3-12/h2-7,10H,1,8-9,11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOLYRGKEMRZMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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